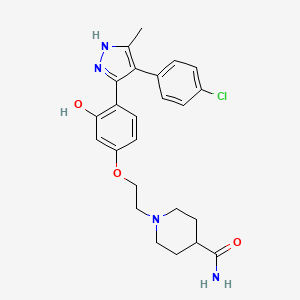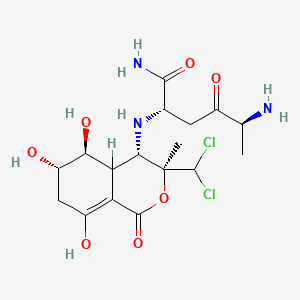
1-(2-(4-(4-(4-chlorophenyl)-5-methyl-1H-pyrazol-3-yl)-3-hydroxyphenoxy)ethyl)piperidine-4-carboxamide
Übersicht
Beschreibung
The compound is a complex organic molecule with multiple functional groups. It contains a piperidine ring, a pyrazole ring, and a phenyl ring, among other structures .
Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple rings and functional groups. The presence of a pyrazole ring and a phenyl ring suggests that the compound may have aromatic properties . The piperidine ring could impart basicity to the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of polar groups, the degree of unsaturation, and the presence of aromatic rings could all influence properties such as solubility, melting point, and reactivity .Wissenschaftliche Forschungsanwendungen
Molecular Interaction and Conformational Analysis
This compound is a potent and selective antagonist for the CB1 cannabinoid receptor. Studies have utilized AM1 molecular orbital method for conformational analysis, identifying distinct conformations with implications for receptor binding. This has led to the development of pharmacophore models for CB1 receptor ligands, contributing to a deeper understanding of the molecular interactions at the receptor level (Shim et al., 2002).
Radiotracer Synthesis for Brain Imaging
The compound has been synthesized as a potential PET ligand for CB1 receptors. This involves the synthesis of variants like [O-methyl-11C]1-(2-chlorophenyl)-5-(4-methoxyphenyl)-4-methyl-1H-pyrazole-3-carboxylic acid piperidin-1-ylamide, which can be used in imaging studies to selectively label CB1 receptors in the brain, aiding in neurological research and diagnosis (Kumar et al., 2004).
Metabolism of Diarylpyrazoles
Investigations into the in vitro metabolism of diarylpyrazoles, including this compound, have been conducted. These studies are critical in understanding how these compounds are metabolized in the body, particularly their interaction with liver enzymes and potential metabolite formation, which is crucial for drug development (Zhang et al., 2005).
Structure-Activity Relationships (SAR)
Research has focused on understanding the SAR of pyrazole derivatives, including this compound, as cannabinoid receptor antagonists. These studies aid in identifying structural requirements for potent and selective CB1 receptor antagonistic activity, providing insights into the development of new therapeutic agents (Lan et al., 1999).
Glycine Transporter 1 Inhibition
Studies have identified structurally diverse compounds related to this molecule as potent glycine transporter 1 (GlyT1) inhibitors. This research is significant in developing new treatments for neurological disorders, as GlyT1 plays a crucial role in regulating neurotransmitter levels in the brain (Yamamoto et al., 2016).
PET Imaging and Radioligands
The synthesis of analogs of this compound for PET imaging of CB1 cannabinoid receptors has been explored. This includes the development of radioligands that can be used in PET scans to study the brain's CB1 receptors, contributing to the understanding of various neurological conditions (Fan et al., 2006).
Cannabinoid Receptor Ligand Activity
Research into analogs of diaryl dihydropyrazole-3-carboxamides, including this compound, has provided insights into their activity as CB2 cannabinoid ligands. This research aids in understanding the role of these compounds in modulating cannabinoid receptor activity, which is vital for therapeutic applications (Murineddu et al., 2006).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-[2-[4-[4-(4-chlorophenyl)-5-methyl-1H-pyrazol-3-yl]-3-hydroxyphenoxy]ethyl]piperidine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27ClN4O3/c1-15-22(16-2-4-18(25)5-3-16)23(28-27-15)20-7-6-19(14-21(20)30)32-13-12-29-10-8-17(9-11-29)24(26)31/h2-7,14,17,30H,8-13H2,1H3,(H2,26,31)(H,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIAWYOJOIHFYFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1)C2=C(C=C(C=C2)OCCN3CCC(CC3)C(=O)N)O)C4=CC=C(C=C4)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27ClN4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(4-(4-(4-chlorophenyl)-5-methyl-1H-pyrazol-3-yl)-3-hydroxyphenoxy)ethyl)piperidine-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[2'-Fluoro-4'-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl][1,1'biphenyl]-4-yl]-2-nitrobenzeneacetamide](/img/structure/B611862.png)


![4-[2-[10,20-Bis(3,5-ditert-butylphenyl)-15-(4-hexyl-N-(4-hexylphenyl)anilino)porphyrin-22,24-diid-5-yl]ethynyl]benzoic acid;zinc](/img/structure/B611876.png)
